2-Amino-2-(2,4-dimethylphenyl)ethan-1-OL
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Description
2-Amino-2-(2,4-dimethylphenyl)ethan-1-ol, also known as b-Amino-2,4-dimethylbenzeneethanol, is a chemical compound with the molecular formula C10H15NO . It is a miscellaneous compound .
Molecular Structure Analysis
The molecular structure of 2-Amino-2-(2,4-dimethylphenyl)ethan-1-ol consists of a benzene ring substituted with two methyl groups and an ethanolamine group . The InChI code for this compound is InChI=1S/C10H15NO/c1-7-3-4-9(8(2)5-7)10(11)6-12/h3-5,10,12H,6,11H2,1-2H3 .Physical And Chemical Properties Analysis
The molecular weight of 2-Amino-2-(2,4-dimethylphenyl)ethan-1-ol is 165.23 . Unfortunately, specific physical properties such as melting point, boiling point, and density were not found in the sources I accessed.Scientific Research Applications
Organic Light-Emitting Diodes (OLEDs) Applications
The design and development of organic optoelectronics have been significantly advanced through the synthesis of new conjugated systems. 4,4-Difluoro-4-bora-3a, 4a-diaza-s-indacene (BODIPY)-based materials, which could be structurally related or functionally similar to 2-Amino-2-(2,4-dimethylphenyl)ethan-1-OL, have shown potential as platforms for applications in sensors, organic thin-film transistors, and organic photovoltaics. Notably, their application as active materials in OLEDs, despite being less explored, promises advancements in near-IR emission through aggregation-induced emission (AIE) mechanisms (Squeo & Pasini, 2020).
Lignin Acidolysis
Research into the acidolysis of lignin, a major component of plant biomass, has revealed the significance of the presence of various functional groups, including those similar in reactivity to 2-Amino-2-(2,4-dimethylphenyl)ethan-1-OL. The study focused on the mechanism of bond cleavage in lignin model compounds, highlighting the role of the hydroxymethyl group and the potential for hydride transfer mechanisms. Such insights are crucial for understanding the degradation and utilization of lignin in biofuel production and other chemical processes (Yokoyama, 2015).
Antituberculosis Activity
Organotin complexes, potentially incorporating or structurally related to 2-Amino-2-(2,4-dimethylphenyl)ethan-1-OL, have been studied for their antituberculosis activity. These complexes exhibit a range of structural diversity and have shown promising activity against Mycobacterium tuberculosis, indicating potential for the development of new antituberculosis drugs. The activity of these compounds is influenced by the nature of the ligand environment, suggesting the importance of molecular design in therapeutic applications (Iqbal, Ali, & Shahzadi, 2015).
properties
IUPAC Name |
2-amino-2-(2,4-dimethylphenyl)ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-7-3-4-9(8(2)5-7)10(11)6-12/h3-5,10,12H,6,11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTBLTCBXRVNHQW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(CO)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-2-(2,4-dimethylphenyl)ethan-1-OL |
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